5'-O-(tert-butyldimethylsilyl)-thymidine
Description
5'-O-(tert-butyldimethylsilyl)-thymidine (5'-O-TBDMS-thymidine) is a chemically modified nucleoside widely used in oligonucleotide synthesis and drug discovery. The tert-butyldimethylsilyl (TBDMS) group at the 5'-position protects the hydroxyl group during chemical reactions, enabling selective functionalization of other nucleoside positions . This compound is pivotal in synthesizing nucleic acid analogs, particularly for antiviral and anticancer research, due to its stability under various reaction conditions and compatibility with phosphoramidite chemistry .
Key properties include:
Properties
Molecular Formula |
C16H28N2O5Si |
|---|---|
Molecular Weight |
356.49 g/mol |
IUPAC Name |
1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(19)12(23-13)9-22-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21) |
InChI Key |
IJWIJLIIOKZJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Nucleoside Analogues
One of the primary applications of 5'-O-(tert-butyldimethylsilyl)-thymidine is as an intermediate in the synthesis of various nucleoside analogues. These analogues can exhibit enhanced biological activity or altered pharmacokinetics compared to natural nucleosides. The compound's stability under various conditions makes it particularly valuable in synthetic processes where protection-deprotection strategies are critical.
Table 1: Comparison of Silylated Thymidine Derivatives
| Compound Name | Key Features |
|---|---|
| This compound | Stable under various conditions; used as a precursor for antiviral agents. |
| 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine | Contains two silyl protecting groups; offers enhanced stability for dual functionalization. |
| 2'-deoxy-2',2'-difluorothymidine | A fluorinated analog; exhibits potent antiviral activity against herpes viruses. |
Pharmaceutical Applications
The derivatives of this compound often possess significant biological activity, making them suitable candidates for drug development. They can act as substrates for enzymes involved in DNA synthesis and repair, and some derivatives have demonstrated antiviral properties, enhancing their utility in therapeutic contexts.
Case Study: Antiviral Properties
Research has shown that certain derivatives derived from this compound can inhibit viral replication mechanisms, which is critical in developing antiviral drugs targeting diseases such as HIV and herpes simplex virus .
Interaction Studies with Enzymes
Studies focusing on the interaction of this compound with enzymes such as DNA polymerases or kinases are essential to understanding how modifications at the 5' position affect enzyme activity and substrate recognition. These studies help elucidate its reactivity with various reagents and enzymes, providing insights into optimizing its use in synthetic pathways .
Stability and Purification Techniques
The compound is recognized for its stability under recommended storage conditions, making it suitable for long-term laboratory use. Efficient purification methods have been developed to isolate highly pure this compound, which is crucial for pharmaceutical applications where impurities can affect biological activity .
Purification Method Overview
Comparison with Similar Compounds
Structural and Functional Analogues
5′-O-(4,4′-Dimethoxytrityl)-Thymidine (DMT-Thymidine)
- Protecting Group : 4,4′-Dimethoxytrityl (DMT) at the 5'-position.
- Key Differences :
- DMT is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid), whereas TBDMS requires fluoride-based reagents (e.g., TBAF) for removal .
- DMT is commonly used in solid-phase oligonucleotide synthesis for temporary 5'-protection, while TBDMS is favored for long-term stability in solution-phase reactions .
- Applications : Stereoselective synthesis of 3′-deoxy-3′-threo-hydroxymethyl nucleosides and antisense oligonucleotides .
- Yield : 92% in DMT protection reactions .
3′,5′-Bis-O-TBDMS-Thymidine
- Protecting Groups : TBDMS at both 3′- and 5′-positions.
- Key Differences :
- Synthesis : Achieved via sequential silylation of thymidine with TBDMS-Cl and imidazole in DMF .
5'-O-Methylthymidine
- Protecting Group : Methyl at the 5′-position.
- Key Differences :
- Applications : Study of nucleoside methylation effects on DNA replication and repair .
Substituted Derivatives
3′-C-Substituted Thymidine Derivatives
- Modification : Radical-mediated substitution at the 3′-C position using 5′-O-TBDMS-thymidine as a precursor .
- Key Findings :
4′-C-Modified Thymidine Analogues
- Examples : 4′-C-[(4,4′-dimethoxytrityl)oxomethyl]thymidine derivatives.
- Key Differences :
Comparative Data Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
